molecular formula C15H11NO2 B1602494 6-Aminoflavone CAS No. 4613-53-0

6-Aminoflavone

Cat. No. B1602494
CAS RN: 4613-53-0
M. Wt: 237.25 g/mol
InChI Key: YWHKBWPNCFDUPQ-UHFFFAOYSA-N
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Description

6-Aminoflavone is a phytoconstituent that has been studied for its potential therapeutic effects . It has been found to ameliorate oxidative stress-mediated synapse and memory dysfunction via the p-Akt/NF-kB pathway in albino mice .


Synthesis Analysis

The synthesis of 6-Aminoflavone has been achieved through various methods. One such method involves the N-Benzylation of 6-aminoflavone by reductive amination . Another method involves the synthesis of imidazolidinone analogues of 6-aminoflavone .


Molecular Structure Analysis

The molecular structure of 6-Aminoflavone is represented by the empirical formula C15H11NO2 and has a molecular weight of 237.25 . The molecule consists of a flavone backbone with an amino group attached to the 6th carbon .


Chemical Reactions Analysis

6-Aminoflavone has been found to participate in various chemical reactions. For instance, it has been used to synthesize copper(II) and ruthenium(II) complexes, which have been studied for their cytotoxic effects .


Physical And Chemical Properties Analysis

6-Aminoflavone is a solid substance with a melting point of 196-200 °C (lit.) . Its empirical formula is C15H11NO2 and it has a molecular weight of 237.25 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 6-Aminoflavone:

Therapeutic Potential

6-Aminoflavone (6AF) has been studied for its therapeutic potential against oxidative stress-driven synaptic and memory impairment caused by lipopolysaccharides (LPSs) in a mouse model .

Synthesis with Azlactones

The compound has been used in the synthesis of novel imidazolidinone analogues by refluxing with different azlactones, which could have various applications in medicinal chemistry .

Anticancer Activity

A series of N-benzyl derivatives of 6-Aminoflavone were synthesized and evaluated for their anticancer activity against human breast cancer cell line (MCF-7) and human lung cancer cell line (A-549). This highlights its potential use in cancer research and treatment .

Mechanism of Action

The mechanism of action of 6-Aminoflavone involves its interaction with DNA, stabilizing the DNA–gyrase complex and leading to DNA cleavage induction . It has also been found to inhibit the topoisomerase II enzyme .

Safety and Hazards

6-Aminoflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

6-Aminoflavone has shown promise in the treatment of neurodegenerative diseases and has been found to be a potent therapeutic agent . Future research may focus on its potential applications in the treatment of these diseases and its ability to reverse antibiotic resistance .

properties

IUPAC Name

6-amino-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHKBWPNCFDUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584330
Record name 6-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoflavone

CAS RN

4613-53-0
Record name 6-Amino-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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